4-[(4-Butoxyphenyl)ethynyl]benzonitrile
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Overview
Description
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C18H17NO It is a derivative of benzonitrile, featuring a butoxyphenyl group and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile typically involves the coupling of 4-butoxyphenylacetylene with 4-bromobenzonitrile. The reaction is often catalyzed by palladium-based catalysts under an inert atmosphere. The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Ligand: Triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Butoxyphenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(4-Butoxyphenyl)ethynyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile is primarily related to its ability to interact with specific molecular targets. The ethynyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Lacks the butoxyphenyl group, making it less hydrophobic and potentially less bioactive.
4-Butoxybenzonitrile: Lacks the ethynyl linkage, which may reduce its reactivity and versatility in chemical synthesis.
4-[(4-Methoxyphenyl)ethynyl]benzonitrile: Similar structure but with a methoxy group instead of a butoxy group, which can influence its solubility and reactivity.
Uniqueness
4-[(4-Butoxyphenyl)ethynyl]benzonitrile is unique due to the presence of both the butoxyphenyl group and the ethynyl linkage. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
56982-39-9 |
---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-[2-(4-butoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H17NO/c1-2-3-14-21-19-12-10-17(11-13-19)5-4-16-6-8-18(15-20)9-7-16/h6-13H,2-3,14H2,1H3 |
InChI Key |
SBHMDQYPBSUQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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